H1 Receptor Selectivity Profile: Tazifylline vs. Muscarinic, H2, and Adrenergic Receptors
Tazifylline demonstrates high affinity for histamine H1 receptors in radioligand binding studies, with a reported pKi of 7.2-7.5 (approximate Ki 30-60 nM) in guinea pig ileum membranes [1]. Critically, tazifylline exhibits much lower affinity for a panel of off-target receptors: histamine H2 receptors, alpha- and beta-adrenoceptors, 5-hydroxytryptamine (5-HT) receptors, and muscarinic acetylcholine receptor subtypes [2]. In contrast, many first-generation antihistamines (e.g., diphenhydramine) exhibit nanomolar affinity for muscarinic receptors (Ki 5-38 nM), leading to anticholinergic side effects [3]. Among second-generation antihistamines, receptor selectivity varies: cetirizine shows 600-fold selectivity for H1 over other receptors [4], while loratadine has an H1 Ki of 35 nM and limited muscarinic binding [5]. Tazifylline's selectivity profile, derived from its xanthine scaffold, is distinct from both classical and non-sedating antihistamines.
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Tazifylline: pKi ~7.2-7.5 (Ki ~30-60 nM) at H1; low affinity for H2, adrenoceptors, 5-HT, and muscarinic receptors |
| Comparator Or Baseline | Diphenhydramine: Ki 5-38 nM at muscarinic receptors; Cetirizine: Ki 6 nM at H1, 600-fold selective; Loratadine: Ki 35 nM at H1, limited muscarinic binding |
| Quantified Difference | Tazifylline avoids nanomolar muscarinic binding seen with first-generation agents; H1 affinity comparable to other second-generation antihistamines |
| Conditions | In vitro radioligand binding assays using guinea pig ileum membranes for H1; transfected cell lines for comparator data |
Why This Matters
This selectivity profile ensures that tazifylline provides antihistaminic efficacy without the anticholinergic side effects (e.g., dry mouth, sedation) associated with first-generation antihistamines, making it suitable for long-term use in allergic conditions.
- [1] Poizot A, Dumez D, Ferrandon P, Lefournier C, Michel A, Armstrong JM. Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. Arzneimittelforschung. 1986 Apr;36(4):695-702. PMID: 2424463. View Source
- [2] KEGG DRUG: Tazifylline hydrochloride. Entry: D06012. Accessed April 2026. View Source
- [3] Kubo N, Shirakawa O, Kuno T, Tanaka C. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Jpn J Pharmacol. 1987 Mar;43(3):277-82. PMID: 2884340. View Source
- [4] Gillard M, Van Der Perren C, Moguilevsky N, Massingham R, Chatelain P. Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194). Mol Pharmacol. 2002 Feb;61(2):391-9. PMID: 11809864. View Source
- [5] DrugDomain. Loratadine. Ki(nM) = 37.0. Accessed April 2026. View Source
